Receptor Engagement Profile: RvD2 n-3 DPA Lacks Binding to ALX/FPR2, DRV1/GPR32, and GPR101 Unlike n-3 DPA Analogs
RvD2 n-3 DPA exhibits a distinct receptor interaction profile compared to its closest n-3 DPA-derived resolvin congeners. Comprehensive receptor mapping studies document that RvD1 n-3 DPA binds to and activates both ALX/FPR2 and DRV1/GPR32 receptors, while RvD5 n-3 DPA engages GPR101 and ALX/FPR2 [1][2]. In contrast, RvD2 n-3 DPA has no identified receptor binding partners among these characterized SPM receptors [1]. This receptor selectivity represents a fundamental mechanistic divergence that may confer distinct downstream signaling outcomes and tissue-specific effects.
| Evidence Dimension | Receptor binding/activation profile |
|---|---|
| Target Compound Data | No identified receptor (N/A) |
| Comparator Or Baseline | RvD1 n-3 DPA: ALX/FPR2 and DRV1/GPR32; RvD5 n-3 DPA: GPR101 and ALX/FPR2 |
| Quantified Difference | Complete receptor selectivity divergence |
| Conditions | Receptor screening studies compiled from SPM literature |
Why This Matters
This differential receptor profile enables researchers to dissect receptor-specific SPM signaling pathways and select the appropriate tool compound for mechanistic studies where off-target receptor activation must be controlled.
- [1] PMC12611715 Table 1: Resolvins, SPM molecules, structures, endogenous receptors, and pain-related properties. View Source
- [2] Dalli J, Colas RA, Serhan CN. Novel n-3 immunoresolvents: structures and actions. Sci Rep. 2013;3:1940. View Source
